LXH254
Description
Contextualizing RAS-RAF-MEK-ERK Pathway Dysregulation in Oncogenesis
The RAS-RAF-MEK-ERK pathway is a crucial signaling cascade that relays extracellular signals to the cell nucleus, thereby controlling processes such as cell growth, proliferation, differentiation, and survival. patsnap.comresearchgate.net Dysregulation of this pathway, often through mutations in key protein components, can lead to uncontrolled cell proliferation and tumor formation. nih.govdovepress.com
Mutations in the RAS family of genes (KRAS, NRAS, and HRAS) are found in approximately 33% of all human cancers, while mutations in the BRAF gene, a member of the RAF kinase family, occur in about 8% of cancers. nih.gov These mutations often result in the constitutive activation of the pathway, leading to sustained pro-growth signaling. nih.gov The high prevalence of these genetic alterations underscores the importance of the RAS-RAF-MEK-ERK pathway as a target for cancer therapy. nih.gov
Rationale for RAF Kinase Inhibition in Translational Oncology Research
Given their central role as downstream effectors of RAS, the RAF kinases (ARAF, BRAF, and CRAF) have become attractive targets for therapeutic intervention. nih.govnih.gov The discovery of activating BRAF mutations, particularly the V600E mutation, in a significant portion of melanomas and other cancers, spurred the development of targeted RAF inhibitors. dovepress.comnih.gov The rationale for inhibiting RAF kinases is to block the aberrant signaling cascade at a critical juncture, thereby inhibiting the growth and survival of cancer cells dependent on this pathway. patsnap.com
Evolution of RAF Inhibitors and the Distinct Research Niche of LXH254
The first generation of RAF inhibitors, such as vemurafenib (B611658) and dabrafenib (B601069), were highly effective in patients with BRAF V600E-mutant tumors. nih.gov However, their efficacy is limited in the context of RAS-mutant cancers. aacrjournals.org Furthermore, these early inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF by promoting the formation of RAF dimers. researchgate.netnih.gov
This led to the development of next-generation RAF inhibitors, including so-called "paradox-breaker" or pan-RAF inhibitors, designed to overcome these limitations. nih.gov this compound fits into this newer class of inhibitors. researchgate.net It is a type II ATP-competitive inhibitor that can block the activity of both monomeric and dimeric forms of BRAF and CRAF. aacrjournals.orgresearchgate.net A key distinguishing feature of this compound is its selectivity, potently inhibiting BRAF and CRAF while largely sparing ARAF. aacrjournals.orgsemanticscholar.orgnih.gov This unique paralog selectivity is thought to contribute to a potentially improved therapeutic index. aacrjournals.org
Detailed Research Findings on this compound
Preclinical and early clinical studies have begun to elucidate the pharmacological profile and anti-tumor properties of this compound.
Preclinical Evaluation
In preclinical models, this compound has demonstrated potent inhibition of MAPK signaling in tumor cell lines harboring BRAF V600 mutations, as well as in those with NRAS and certain KRAS mutations. aacrjournals.orgresearchgate.net Its ability to inhibit both RAF monomers and dimers makes it effective in contexts where first-generation inhibitors fail. researchgate.net
A significant finding from preclinical research is the role of ARAF in mediating resistance to this compound. aacrjournals.orgnih.gov In RAS-mutant cell lines, the loss of ARAF sensitizes cells to the inhibitory effects of this compound. aacrjournals.orgsemanticscholar.org Conversely, in cells expressing only ARAF, this compound can cause paradoxical activation of the MAPK pathway. aacrjournals.orgnih.gov This highlights the importance of the specific genetic context in determining the response to this compound.
Table 1: Preclinical Activity of this compound in Select Cancer Cell Lines
| Cell Line | Cancer Type | Relevant Mutation(s) | This compound Activity |
|---|---|---|---|
| A375 | Melanoma | BRAF V600E | High |
| Calu-6 | Lung Cancer | KRAS Q61K | Moderate |
| SK-MEL-30 | Melanoma | NRAS Q61R, BRAF D287H | High |
This table is a representative summary based on published preclinical data and is not exhaustive. aacrjournals.orgacs.org
Clinical Research Insights
This compound has been evaluated in a first-in-human Phase I clinical trial in patients with advanced solid tumors harboring MAPK pathway alterations. nih.govascopubs.org The study demonstrated that this compound was generally well-tolerated and showed preliminary signs of anti-tumor activity. ascopubs.org Confirmed partial responses were observed in patients with both KRAS-mutant and BRAF-mutant cancers. ascopubs.org
Further clinical investigations are exploring this compound in combination with other targeted agents, such as MEK or ERK inhibitors, to achieve a more profound and durable inhibition of the MAPK pathway. aacrjournals.orgnyu.edu The rationale for these combinations is to overcome resistance mechanisms, such as feedback reactivation of the pathway, which can limit the efficacy of single-agent RAF inhibition. researchgate.net
Table 2: Overview of Early Phase Clinical Trial of this compound
| Trial Identifier | Phase | Patient Population | Key Objectives |
|---|
This table provides a high-level overview of a key clinical trial involving this compound. nih.govascopubs.org
Properties
Molecular Formula |
C22H20ClN3O |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
LXH254; LXH-254; LXH 254.; Unknown |
Origin of Product |
United States |
Molecular Pharmacology and Target Engagement of Lxh254
LXH254 as a Type II ATP-Competitive RAF Kinase Inhibitor
This compound is characterized as a Type II ATP-competitive inhibitor. medchemexpress.comaacrjournals.orgselleckchem.comabmole.com This classification indicates that it binds to the kinase pocket in an inactive conformation, specifically adopting a DFG-out, αC-helix in conformation when bound to BRAF. guidetopharmacology.orgaacrjournals.orgresearchgate.net This binding mode is crucial for its mechanism of action, as it helps to reduce the paradoxical activation often observed with earlier generations of RAF inhibitors. medchemexpress.comabmole.comresearchgate.net
This compound exhibits potent inhibitory activity against both BRAF and CRAF kinases. In biochemical assays, this compound has demonstrated picomolar concentrations of inhibition for these kinases. Specifically, it inhibits CRAF with an IC₅₀ value of 0.07 nM and BRAF with an IC₅₀ value of 0.2 nM. scispace.commedchemexpress.comaacrjournals.orgresearchgate.net This potent inhibition extends to both monomeric BRAF (e.g., BRAF V600E) and wild-type dimeric RAF, displaying similar potencies in cellular contexts. aacrjournals.orgselleckchem.comaacrjournals.org
Conversely, this compound shows significantly less activity against ARAF, with an IC₅₀ value of 6.4 nM in biochemical assays, indicating a paralog selectivity that largely spares ARAF. nih.govscispace.comresearchgate.netaacrjournals.orgprobechem.com This differential activity is a notable characteristic of this compound, distinguishing it from pan-RAF inhibitors that target all three paralogs equally. nih.govresearchgate.netaacrjournals.org
Here is a summary of this compound's potency against RAF paralogs:
| RAF Kinase | IC₅₀ (nM) |
| CRAF | 0.07 |
| BRAF | 0.2 |
| ARAF | 6.4 |
This compound demonstrates a high degree of selectivity across a broad panel of human kinases. In a comprehensive kinome scan against 456 human kinases, this compound showed greater than 98% on-target binding to BRAF, BRAF V600E, and CRAF at a concentration of 1 µM. aacrjournals.orgselleckchem.comprobechem.com Very few off-targets were identified, with DDR1 (>99%), DDR2 (84%), and PDGFRβ (>99%) being the only kinases exhibiting binding greater than 80% at 1 µM. probechem.com This high selectivity profile differentiates this compound from other RAF inhibitors and contributes to its potential therapeutic index. aacrjournals.orgresearchgate.net
Mechanism of Action of this compound at the Molecular and Cellular Level
This compound exerts its inhibitory effects by directly engaging RAF kinases and modulating their activity, thereby impacting the downstream MAPK signaling pathway.
A key feature of this compound is its ability to inhibit both monomeric and dimeric forms of RAF. nih.govmedchemexpress.comaacrjournals.orgaacrjournals.org Unlike some first-generation RAF inhibitors that are selective for monomeric BRAF V600E and can cause paradoxical activation of wild-type RAF dimers, this compound effectively inhibits both states. medchemexpress.comaacrjournals.orgaacrjournals.orgacs.org This equipotent inhibition of monomeric BRAF V600E and wild-type dimeric RAF is reflected in similar IC₅₀ values for p-ERK levels in cell lines such as A-375 (BRAF V600E mutant) and HCT 116 (RAS-mutant), with values of 59 nM and 78 nM, respectively. medchemexpress.comaacrjournals.org
Consistent with its classification as a Type II inhibitor, this compound promotes the formation of BRAF/CRAF heterodimers. medchemexpress.comaacrjournals.orgresearchgate.net This occurs because this compound binds to BRAF in an inactive DFG-out, αC-helix in conformation. aacrjournals.orgresearchgate.net By antagonizing the autoinhibited state of the kinase, this compound facilitates RAS-mediated dimer formation. aacrjournals.orgresearchgate.net While promoting dimerization, the inhibitor effectively locks the kinase pocket in an inactive state, thereby preventing paradoxical activation that might otherwise occur with dimer formation in the presence of certain RAF inhibitors. medchemexpress.com
This compound effectively inhibits MAPK signaling activity, particularly the phosphorylation of MEK1/2 and ERK1/2, in various tumor models. aacrjournals.orgselleckchem.comaacrjournals.orgaacrjournals.org It has demonstrated activity in models harboring BRAF alterations, including atypical BRAF alterations coexpressed with mutant K/NRAS, and NRAS mutants. nih.govresearchgate.netaacrjournals.org However, its activity was only modest in KRAS-mutant models. nih.govresearchgate.netaacrjournals.org
A notable finding is that the loss of ARAF expression, but not BRAF or CRAF, sensitized RAS-mutant cells to this compound. nih.govresearchgate.netaacrjournals.org ARAF-mediated resistance to this compound required both kinase function and dimerization. nih.govresearchgate.netaacrjournals.org Furthermore, higher concentrations of this compound were needed to inhibit signaling in RAS-mutant cells expressing only ARAF compared to those expressing BRAF or CRAF. nih.govresearchgate.netaacrjournals.org In cells expressing only ARAF, this compound could paradoxically activate MAPK signaling, similar to dabrafenib (B601069), highlighting the unique role of ARAF in mediating resistance and paradoxical activation in specific contexts. nih.govresearchgate.netaacrjournals.orgresearchgate.netresearchgate.netprobechem.com
Differential Activity and Paralogue Selectivity of this compound Toward ARAF
This compound demonstrates an unexpected paralogue selectivity, potently inhibiting BRAF and CRAF while showing significantly less activity against ARAF researchgate.netaacrjournals.orgnih.govaacrjournals.orgresearchgate.netmedchemexpress.comchemietek.comle.ac.ukrcsb.org. This differential activity is a key characteristic of this compound, distinguishing it from other RAF inhibitors aacrjournals.orgchemietek.com.
Reduced Inhibitory Activity Against ARAF
Biochemical assays have revealed that this compound inhibits BRAF and CRAF with very low nanomolar to picomolar IC50 values, indicating high potency. In contrast, its inhibitory activity against ARAF is considerably reduced. For instance, this compound exhibits 30- to 50-fold lower activity against ARAF in cellular contexts compared to BRAF and CRAF aacrjournals.org. This translates to higher concentrations of this compound being necessary to inhibit signaling in RAS-mutant cells that exclusively express ARAF, relative to those expressing BRAF or CRAF researchgate.netaacrjournals.orgnih.govaacrjournals.orgresearchgate.netle.ac.ukresearchgate.net.
The inhibitory concentrations (IC50) for this compound against the RAF paralogues are summarized in the table below:
| RAF Paralogue | IC50 (nM) |
| BRAF | 0.2 |
| CRAF | 0.07 |
| ARAF | 6.4 |
| Data based on biochemical inhibition assays researchgate.netmedchemexpress.com. |
ARAF-Mediated Resistance Mechanisms to this compound in Cellular Models
Studies in RAS-mutant cell lines have shown that the presence of ARAF can mediate resistance to this compound. Specifically, the loss of ARAF expression, but not BRAF or CRAF, has been observed to sensitize cells to this compound researchgate.netaacrjournals.orgnih.govaacrjournals.orgresearchgate.netle.ac.ukresearchgate.net. This ARAF-mediated resistance mechanism is dependent on both the kinase function and the dimerization capability of ARAF researchgate.netaacrjournals.orgnih.govaacrjournals.orgresearchgate.netle.ac.uk. Further research has demonstrated that this increased sensitivity to this compound, resulting from ARAF knockout, could be reversed by the overexpression of wild-type ARAF. However, ARAF variants with impaired kinase activity (e.g., K336M, D447A mutations) or compromised dimerization (e.g., R362H mutation) were unable to rescue this sensitivity, highlighting the critical roles of ARAF's enzymatic activity and dimerization in conferring resistance researchgate.net. Compensatory alterations within ARAF itself can also contribute to resistance against type II RAF inhibitors such as this compound medrxiv.org.
Phenomenon of Paradoxical MAPK Activation by this compound in ARAF-Expressing Contexts
A notable phenomenon observed with this compound, particularly in cellular contexts where ARAF is the predominant RAF paralogue expressed, is the paradoxical activation of MAPK signaling researchgate.netaacrjournals.orgnih.govaacrjournals.orgresearchgate.netle.ac.ukresearchgate.netprobechem.comresearchgate.net. This effect is similar to that seen with other RAF inhibitors like dabrafenib researchgate.netaacrjournals.orgnih.govaacrjournals.orgresearchgate.netle.ac.ukresearchgate.netprobechem.comresearchgate.net. At lower concentrations, this compound can lead to an increase in MAPK pathway activity in cells that primarily rely on ARAF for signaling researchgate.net. This paradoxical activation is a critical consideration in understanding the full pharmacological profile of this compound and its implications for therapeutic strategies.
Preclinical Efficacy and Biological Activity of Lxh254
In Vivo Antitumor Activity in Xenograft Models
Tumor Regression in RAS-Mutant Driven Preclinical Models
LXH254 has demonstrated promising antitumor activity across various preclinical models, particularly in those harboring specific MAPK pathway alterations. It exhibits activity in tumor models with BRAF alterations, including atypical BRAF alterations coexpressed with mutant K/NRAS, and in NRAS-mutant models. While its activity in KRAS-mutant models is generally modest, it shows efficacy in KRAS mutants that also possess coincident BRAF mutations.
Preclinical studies have shown that this compound induces tumor regression in multiple cell line and primary human tumor-derived xenograft models. Notably, it has been observed to cause tumor regression in several KRAS-mutant models, including the NSCLC-derived Calu-6 (KRAS Q61K) and NCI-H358 (KRAS G12C) cell lines.
Table 1: Preclinical Tumor Regression Activity of this compound in MAPK-Driven Models
| Genetic Alteration | Model Type | Observed Activity / Outcome | Source |
| BRAF alterations (including atypical BRAF coexpressed with mutant K/NRAS) | Tumor models | Predominantly active | |
| NRAS mutants | Tumor models | Predominantly active | |
| KRAS mutants | Tumor models | Modest activity (except with coincident BRAF mutations) | |
| KRAS Q61K (Calu-6) | NSCLC xenograft | Tumor regression | |
| KRAS G12C (NCI-H358) | NSCLC xenograft | Tumor regression | |
| Various MAPK-driven | Cell line & primary human tumor derived xenografts | Tumor regression | |
| BRAF mutant, BRAF/NRAS mutant, BRAF/KRAS mutant | Tumor models | Promising antitumor effects |
Sensitization to this compound through Genetic Ablation of ARAF in Animal Models
A significant aspect of this compound's biological activity is the observed sensitization of RAS-mutant cells to its effects upon genetic ablation of ARAF. Studies have shown that the loss of ARAF expression, but not BRAF or CRAF, increases the sensitivity of RAS-mutant cell lines to this compound.
Resistance to this compound, when mediated by ARAF, requires both the kinase function and dimerization of ARAF. Furthermore, higher concentrations of this compound are necessary to inhibit signaling in RAS-mutant cells that exclusively express ARAF, compared to those expressing BRAF or CRAF. Interestingly, in cells where ARAF is the sole RAF isoform expressed, this compound can induce paradoxical activation of MAPK signaling, a phenomenon also observed with dabrafenib (B601069).
In vivo animal models further corroborate these findings, demonstrating that this compound drives complete regressions in isogenic variants of RAS-mutant cells lacking ARAF expression, whereas parental cell lines show only modest sensitivity. Genetic ablation of ARAF has been specifically shown to sensitize cells to this compound in several mutant KRAS-driven lineages, including those with G12C and G13D mutations.
Table 2: Impact of ARAF Ablation on this compound Sensitivity
| Cell/Model Type | ARAF Status | Effect on this compound Sensitivity | Key Observations | Source |
| RAS-mutant cell lines | Loss of ARAF | Sensitized | Resistance requires ARAF kinase function and dimerization; higher this compound concentrations needed for ARAF-only expressing cells; paradoxical MAPK activation in ARAF-only cells. | |
| RAS-mutant xenografts | Lacking ARAF expression | Complete regressions | Parental lines showed modest sensitivity. | |
| Mutant KRAS-driven lineages (G12C, G13D) | Genetic ablation of ARAF | Sensitized | Supports ARAF's role in resistance. |
Pharmacodynamic Biomarkers of this compound Activity in Preclinical Systems
The pharmacological activity of this compound in preclinical systems can be assessed through various pharmacodynamic biomarkers, primarily reflecting its impact on the MAPK pathway and the induction of apoptosis.
Assessment of MAPK Pathway Inhibition (e.g., pERK, pMEK, DUSP6)
This compound effectively inhibits the MAPK signaling pathway. A key indicator of this inhibition is the potent reduction of ERK phosphorylation. This compound not only inhibits MAPK signaling activity in tumor models harboring BRAFV600 mutations but also effectively suppresses signaling driven by mutant N- and KRAS due to its ability to inhibit both RAF monomers and dimers.
Pharmacodynamic analyses in clinical studies (relevant for biomarker validation) have utilized changes in dual specificity phosphatase 6 (DUSP6) mRNA levels in tumor biopsies as a biomarker for MAPK pathway inhibition. Decreased levels of both cytoplasmic and nuclear pERK, as well as total DUSP6 expression, have been observed following treatment with MAPK pathway inhibitors, confirming their utility as pharmacodynamic markers of pathway suppression. This compound has also been shown to suppress MAPK signaling more potently when BRAFV600E forms dimers, indicating its increased potency towards dimeric BRAFV600E.
Table 3: MAPK Pathway Inhibition Biomarkers
| Biomarker | Mechanism of Action | Observed Effect with this compound | Context / Indication | Source |
| pERK (phosphorylated ERK) | Downstream effector of MAPK pathway; indicator of pathway activation | Potently inhibited | HRAS- and NRAS-mutant cell lines, RAF1-amplified cell lines, BRAFV600 mutant models, mutant N- and KRAS-driven signaling | |
| pMEK (phosphorylated MEK) | Upstream of ERK in MAPK pathway | Inhibited | BRAFV600E models (implied by pERK inhibition) | |
| DUSP6 mRNA levels | Negative feedback regulator of MAPK pathway; transcriptional target of ERK | Decreased expression (in clinical studies with MEK inhibitors, indicating pathway inhibition) | General MAPK pathway inhibition |
Induction of Apoptotic Pathways (e.g., caspase activity, cleaved PARP, γH2AX levels)
Beyond MAPK pathway inhibition, this compound also induces apoptotic cell death, a crucial mechanism for its antitumor effects. This induction of apoptosis is a direct consequence of its potent inhibition of ERK activation.
The activation of apoptotic pathways by this compound has been quantitatively assessed through the measurement of several key biomarkers:
Increased caspase activity: Caspases are a family of proteases that play a central role in the execution of apoptosis.
Increased cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis.
Increased γH2AX levels: Phosphorylation of histone H2AX (γH2AX) is primarily associated with DNA double-strand breaks, but it also correlates with apoptosis.
These markers have been observed to increase in HRAS- and NRAS-mutant cell lines, as well as in RAF1-amplified cell lines treated with this compound, confirming the compound's ability to induce programmed cell death.
Table 4: Induction of Apoptotic Pathways by this compound
| Apoptotic Biomarker | Observed Effect with this compound | Context / Indication | Source |
| Caspase activity | Increased | HRAS- and NRAS-mutant cell lines, RAF1-amplified cell lines | |
| Cleaved PARP | Increased | HRAS- and NRAS-mutant cell lines, RAF1-amplified cell lines | |
| γH2AX levels | Increased | HRAS- and NRAS-mutant cell lines, RAF1-amplified cell lines |
Synthetic Strategies and Chemical Design of Lxh254 for Research Applications
Medicinal Chemistry Approaches in the Discovery and Optimization of LXH254
The discovery and optimization of this compound involved a rigorous medicinal chemistry approach aimed at identifying selective RAF inhibitors that could potently suppress the RAF-MEK-ERK pathway in RAS/RAF mutant tumor cells without inducing paradoxical activation acs.orgiricor.ca. Early efforts in this area led to the identification of tool compounds, such as RAF709, which demonstrated potency, selectivity, and efficacy in preclinical models acs.orgnovartis.com. However, high human intrinsic clearance limited their further development, prompting the need for analogues with improved pharmacokinetic properties acs.orgnovartis.com.
A key breakthrough in the optimization process involved a structure-based design strategy. Researchers focused on modifying the chemical scaffold to enhance polarity in the aryl-rings and mitigate issues such as low solubility, high lipophilicity, and sub-optimal human liver microsome intrinsic clearance (Clint) acs.org. A significant modification involved changing an amino-ethanol side chain to an ethylene (B1197577) glycol side chain, which replaced a nitrogen atom with an oxygen atom acs.org. This strategic alteration led to the discovery of this compound, which successfully maintained a crucial hydrogen bond with F595 in BRAF while exhibiting a low risk for time-dependent inhibition (TDI) of CYP3A4 (kobs = 0.01) and an improved balance of ADME (Absorption, Distribution, Metabolism, Excretion) properties acs.org. This compound is classified as a type II ATP-competitive inhibitor, meaning it binds to the inactive DFG-out conformation of the kinase guidetopharmacology.orgselleckchem.comaacrjournals.org.
Structural Activity Relationship (SAR) Studies of this compound
SAR studies of this compound have revealed its potent inhibitory activity against both BRAF and CRAF kinases at picomolar concentrations in biochemical assays selleckchem.comaacrjournals.orgresearchgate.net. A notable characteristic of this compound is its unexpected paralog selectivity, demonstrating significantly lower activity (30- to 50-fold less) against ARAF in cellular contexts aacrjournals.orgresearchgate.netnih.govresearchgate.net. This selectivity profile distinguishes this compound from other pan-RAF inhibitors.
The mechanism of action of this compound involves its ability to inhibit both RAF monomers and dimers with similar potencies, which is crucial for its activity in tumor models harboring BRAFV600 mutations as well as mutant N- and KRAS-driven signaling pathways selleckchem.comaacrjournals.org. Consistent with its classification as a type II inhibitor, this compound-bound BRAF adopts an inactive DFG-out, αC-helix in conformation aacrjournals.orgresearchgate.net. Treatment with this compound promotes BRAF/CRAF heterodimer formation, likely by antagonizing the auto-inhibited state of the kinase, thereby enabling RAS-mediated dimer formation aacrjournals.orgresearchgate.net. This binding mode is believed to lock the RAF kinase conformation in an inactive state, effectively blocking dimerization and/or transactivation of RAF, which is a phenomenon linked to the paradoxical activation of the MAPK pathway observed with some first-generation RAF inhibitors iricor.ca.
In preclinical models, this compound has shown activity in tumors with BRAF alterations, including atypical BRAF alterations coexpressed with mutant K/NRAS, and NRAS mutants aacrjournals.orgresearchgate.netresearchgate.netjax.org. However, its activity was modest in KRAS mutants, unless there were coincident BRAF mutations aacrjournals.orgresearchgate.net. Furthermore, studies indicated that the loss of ARAF expression, but not BRAF or CRAF, sensitized cells to this compound, suggesting that ARAF-mediated resistance to this compound requires both kinase function and dimerization aacrjournals.orgresearchgate.netresearchgate.net. Higher concentrations of this compound were needed to inhibit signaling in RAS-mutant cells expressing only ARAF, and in such cases, this compound could cause paradoxical activation of MAPK signaling, similar to dabrafenib (B601069) aacrjournals.orgresearchgate.netresearchgate.net.
The biochemical inhibition data for this compound against RAF paralogs are summarized below:
Table 1: Biochemical Inhibition of RAF Kinases by this compound
| Kinase | IC50 (nM) |
| BRAF | 0.2 |
| CRAF | 0.07 |
| ARAF | Higher (approx. 30-50x less potent in cells) aacrjournals.orgresearchgate.net |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Design and Synthesis of Radiolabeled this compound for Molecular Imaging Research
The development of radiolabeled this compound, specifically [18F]F-LXH-254, represents a significant advancement for molecular imaging research, particularly for Positron Emission Tomography (PET) imaging of RAF expression in tumors acs.orgnih.govpeeref.comacs.org. This radiotracer aims to non-invasively screen patients for susceptibility to targeted RAF therapy and monitor treatment response acs.orgnih.gov.
Radiochemical Synthesis and Purity Assessments of [18F]F-LXH-254
The synthesis of [18F]F-LXH-254 involved a strategic modification of the LXH-254 molecule to incorporate the fluorine-18 (B77423) radionuclide. LXH-254, with a Log P of 3.5, exhibited high lipid solubility acs.org. To reduce this and facilitate radiolabeling, LXH-254 was designed with triethylene glycol di(p-toluenesulfonate) (TsO-PEG3-OTs) to yield a precursor, LXH-254-OTs acs.orgnih.gov. The radiotracer, [18F]F-LXH-254, was then obtained via a nucleophilic substitution reaction with fluorine-18 acs.orgnih.gov.
The radiochemical synthesis process was optimized for efficiency and quality. The total time required for radiolabeling and purification was approximately 55 minutes acs.org. The radiochemical yield of [18F]F-LXH-254 was reported as 14.99 ± 2.70% (non-decay corrected) acs.org. Purity assessments confirmed that the radiochemical purity was consistently greater than 95% acs.orgnih.gov. The molar activity achieved was 7.16 ± 0.81 GBq/μmol acs.orgnih.gov. High-performance liquid chromatography (HPLC) was utilized for the identification of the radioactive product by comparing its retention time with a standard, and for confirming its radiochemical purity acs.org.
Table 2: Radiochemical Synthesis Parameters of [18F]F-LXH-254
| Parameter | Value |
| Synthesis Time | ~55 minutes |
| Radiochemical Yield | 14.99 ± 2.70% (non-decay corrected) |
| Radiochemical Purity | >95% |
| Molar Activity | 7.16 ± 0.81 GBq/μmol |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
In Vitro and In Vivo Stability of Radiolabeled this compound in Research Models
The stability of [18F]F-LXH-254 is crucial for its utility as a molecular imaging probe. In vitro stability assessments demonstrated that the radiochemical purity of [18F]F-LXH-254 remained above 95% for up to 3 hours when incubated in saline, with no observable radiolysis acs.org. Furthermore, its stability was evaluated in complex physiological environments, specifically fresh mouse and human plasma acs.org. The radiotracer retained its original structure within 3 hours in both plasma samples, with the [18F]F-LXH-254 peak being the only radioactive peak observed in HPLC spectrograms acs.org.
Affinity and Specificity of Radiolabeled this compound for RAF Imaging in Preclinical Settings
[18F]F-LXH-254 has demonstrated significant affinity and specificity for RAF proteins, making it a promising radiotracer for PET imaging in preclinical settings acs.orgnih.govpeeref.comacs.org. Its ability to target RAF proteins was confirmed through various in vitro and in vivo studies.
Cellular uptake assays in A375 (BRAFV600E mutant melanoma) and Calu-6 (KRASQ61K mutation degenerative carcinoma) cell lines, both of which express excess RAF protein, showed significant uptake and accumulation of [18F]F-LXH-254 acs.org. Micro-PET imaging in xenograft mouse models bearing these cell lines revealed distinct radioactivity accumulation within the tumors acs.orgnih.gov.
To further confirm specificity, blocking studies were performed where mice were injected with an excess of unlabeled LXH-254 (inhibitor) prior to the radiotracer acs.orgnih.gov. In these blocked groups, the tumor radioactivity level was significantly lower and consistent with background tissue, illustrating the specific binding of [18F]F-LXH-254 to RAF acs.orgnih.gov. For instance, the tumor-to-muscle (T/M) values for A375 and Calu-6 xenografts at 1 hour post-injection decreased significantly in the blocked groups (P < 0.05 for A375, P < 0.01 for Calu-6), further emphasizing the radiotracer's specificity for RAF acs.org. Immunohistochemical analyses also confirmed positive expression of BRAF in A375 and Calu-6 tumors, correlating with the observed uptake patterns acs.org. These findings collectively highlight [18F]F-LXH-254 as a reliable molecular probe for RAF imaging in preclinical research models acs.orgnih.gov.
Combinatorial Research Strategies with Lxh254 in Preclinical Models
Rationale for Combining LXH254 with Other Kinase Inhibitors
While existing RAF inhibitors have shown efficacy in BRAFV600 mutant tumors, their effectiveness is limited in RAS-mutant cancers and tumors harboring other RAF mutations. aacrjournals.orgresearchgate.net CRAF kinase plays a pivotal role in mutant RAS and Class II/III BRAF mutant tumors, and it is also implicated in feedback-mediated pathway reactivation following MEK inhibition. aacrjournals.orgresearchgate.net Therefore, combining this compound, a selective inhibitor that potently targets CRAF, with other kinase inhibitors is a rational approach to block mutant RAS and BRAF signaling and counteract feedback activation. aacrjournals.org
Preclinical studies have consistently demonstrated synergistic activity when this compound is combined with MEK inhibitors, such as Trametinib (B1684009). aacrjournals.orgaacrjournals.orgucl.ac.uk This synergy has been observed across various cancer models, including NRAS-mutant melanoma and pediatric low-grade glioma cells with BRAF fusion or BRAFV600E mutations. aacrjournals.orgucl.ac.uk For instance, combining this compound with low doses of Trametinib improved anti-tumor effects in RAS-mutant MIA PaC-2 cells. aacrjournals.org This synergistic effect aligns with broader preclinical findings that type II RAF inhibitors, including this compound, in combination with MEK inhibitors, exhibit enhanced efficacy in colorectal, melanoma, and lung cancer cell lines carrying NF1, BRAF, or KRAS mutations. aacrjournals.org this compound's distinct paralog selectivity, which involves potent inhibition of BRAF and CRAF while largely sparing ARAF, allows for robust inhibition of dimeric BRAF and CRAF. This profile potentially enhances the therapeutic index and facilitates effective "vertical" combinations with MEK and ERK inhibitors in RAS-driven tumors. aacrjournals.org
Table 1: Preclinical Synergistic Combinations of this compound with MEK Inhibitors
| Combination | Preclinical Model | Observed Effect | Reference |
|---|---|---|---|
| This compound + Trametinib | NRAS-mutant melanoma | Synergistic activity | aacrjournals.org |
| This compound + Trametinib | Pediatric low-grade glioma cells (BRAF fusion/BRAFV600E) | Synergistic MAPK pathway inhibition | ucl.ac.uk |
| This compound + low-dose Trametinib | MIA PaC-2 cells (RAS-mutant) | Improved anti-tumor effects | aacrjournals.org |
MAPK pathway dysregulation is a hallmark of many cancers, including melanoma, where NRAS mutations lead to constitutive MAPK activation. aacrjournals.org A significant challenge in targeted therapy is the feedback reactivation of MAPK signaling. When BRAF is inhibited, ERK feedback is reduced, leading to enhanced RAS activation. This, in turn, activates CRAF, which can induce MAPK signaling reactivation. dovepress.com this compound, as a type II RAF inhibitor, addresses this by inhibiting both RAF monomers and dimers with comparable potencies, thereby minimizing paradoxical activation and effectively inhibiting mutant N- and KRAS-driven signaling. aacrjournals.orgresearchgate.net
Preclinical Assessment of this compound in Multi-drug Regimens
This compound has undergone extensive preclinical evaluation in various multi-drug regimens. Its pharmacological profile and anti-tumor properties have been characterized through biochemical, in vitro, and in vivo assays, utilizing a broad panel of cancer-derived cell lines and comprehensive in vivo models. researchgate.netaacrjournals.org
Key Preclinical Findings for this compound in Multi-drug Regimens:
Activity Spectrum: this compound demonstrated activity in models harboring BRAF alterations, including atypical BRAF alterations coexpressed with mutant K/NRAS, and NRAS mutants. However, its activity was modest in KRAS mutants, except when coincident BRAF mutations were present. researchgate.netaacrjournals.org
ARAF-mediated Resistance: In RAS-mutant cell lines, the absence of ARAF, but not BRAF or CRAF, increased sensitivity to this compound. Resistance mediated by ARAF required both its kinase function and dimerization. researchgate.netaacrjournals.org
In Vivo Efficacy: this compound induced complete regressions of isogenic variants of RAS-mutant cells lacking ARAF expression in in vivo models, whereas parental lines exhibited only modest sensitivity. researchgate.netaacrjournals.org
Pharmacokinetic/Pharmacodynamic Relationship: Preclinical studies indicate that this compound is orally bioavailable, exhibits a direct pharmacokinetic/pharmacodynamic relationship, and induces tumor regression in multiple cell line and primary human tumor-derived xenograft models at well-tolerated doses. aacrjournals.org
Combination with ERK Inhibitors: Synergy has also been observed in preclinical models when this compound is combined with ERK inhibitors, such as LTT462. ucl.ac.uk
Efficacy in NRAS-mutant Melanoma: The combination of this compound with MEK inhibitors, particularly Trametinib, has shown promising efficacy in preclinical models of NRAS-mutant melanoma. researchgate.netlarvol.com
Investigation of this compound in Combination with Immune Checkpoint Modulators in Preclinical Research
The interplay between MAPK signaling and the immune system provides a strong rationale for combining MAPK pathway inhibitors with immune checkpoint modulators. Activation of the MAPK pathway can lead to a reduction in tumor immunosurveillance. nih.gov Conversely, the immune-stimulatory effects of MAPK pathway inhibitors suggest a potential for synergistic action with Immune Checkpoint Inhibitors (ICIs) in tumor types driven by MAPK pathway alterations. nih.gov
Preclinical evidence supports this approach. Studies have shown that combining an anti-programmed death receptor 1 (PD-1) antibody with BRAF and MEK inhibitors (e.g., dabrafenib (B601069) and trametinib) resulted in superior anti-tumor activity compared to targeted therapy alone, underscoring the rationale for combining ICIs with targeted therapies. researchgate.net this compound has been investigated in combination with spartalizumab, an immune checkpoint modulator, in early-phase studies, building upon this preclinical rationale. nih.gov Furthermore, preclinical research has identified this compound as an agent that significantly enhances apoptosis induction when an anti-PD1 antibody is added. larvol.com A more detailed analysis suggests this compound's potential to induce immunogenic cell death (ICD) in combination with anti-PD1, indicating that local tumor response signatures of ICD could guide the identification of synergistic drug-immunotherapy combinations. larvol.com
Table 2: Key Preclinical Findings for this compound in Combination with Immune Checkpoint Modulators
| Combination | Preclinical Context | Observed Effect | Reference |
|---|---|---|---|
| This compound + Anti-PD1 antibody | Various tumor models | Significant increase in apoptosis induction | larvol.com |
| This compound + Anti-PD1 antibody | Tumor-specific basis | Potential induction of immunogenic cell death (ICD) | larvol.com |
Advanced Research Methodologies Applied to Lxh254 Investigations
High-Throughput Screening for LXH254 Sensitivity in Cancer Cell Line Panels
High-throughput screening (HTS) has been extensively utilized to assess the sensitivity of various cancer cell lines to this compound. In one study, this compound was profiled across 291 cancer cell lines in a high-throughput format to determine its efficacy aacrjournals.org. This comprehensive screening revealed that cell lines harboring BRAFV600E/K mutations, as well as activating mutations in NRAS, were significantly enriched among the subset of sensitive cells aacrjournals.org. Conversely, cell lines with KRAS mutations showed only modest sensitivity, and those lacking RAS/RAF mutations were predominantly insensitive, with only a small fraction exhibiting an IC50 below 2 µmol/L aacrjournals.org. The IC50 values, ranging from 1 to 2.5 µmol/L, were used as cutoffs to define sensitivity aacrjournals.org. Such large-scale screenings are critical for oncology drug discovery, enabling the identification of potential patient populations and biomarkers, and aiding in the discovery and validation of drug mechanisms of action theprismlab.org.
Table 1: this compound Sensitivity in Cancer Cell Line Panels
| Cell Line Genetic Profile | This compound Sensitivity | Key Findings |
| BRAFV600E/K Mutations | Enriched Sensitive | Potent activity observed. aacrjournals.org |
| NRAS Activating Mutations | Enriched Sensitive | Potent activity observed. aacrjournals.org |
| KRAS Mutations | Modestly Sensitive | Only modest activity. aacrjournals.org |
| Lacking RAS/RAF Mutations | Predominantly Insensitive | 22/146 cell lines with IC50 < 2 µmol/L. aacrjournals.org |
Genetic Manipulation Techniques (e.g., Gene Ablation, Knockout Cell Lines) in this compound Studies
Genetic manipulation techniques, particularly gene ablation and the use of knockout cell lines, have provided crucial insights into the paralog selectivity of this compound and mechanisms of resistance. Studies assessed this compound activity in cells where different RAF paralogs (ARAF, BRAF, CRAF) were ablated, or that expressed kinase-impaired and dimer-deficient variants of ARAF aacrjournals.orgnih.gov.
A significant finding was that the loss of ARAF expression, but not BRAF or CRAF, markedly sensitized RAS-mutant cell lines to this compound, resulting in a 3- to 11-fold increase in sensitivity relative to parental cell lines aacrjournals.org. This indicates that ARAF plays a role in mediating resistance to this compound aacrjournals.org. ARAF-mediated resistance was found to require both its kinase function and dimerization aacrjournals.orgnih.gov. Furthermore, in cells expressing only ARAF, higher concentrations of this compound were needed to inhibit signaling compared to cells expressing BRAF or CRAF aacrjournals.org. Intriguingly, this compound caused paradoxical activation of MAPK signaling specifically in cells expressing only ARAF, a phenomenon similar to that observed with dabrafenib (B601069) aacrjournals.orgnih.gov. In in vivo models, this compound drove complete regressions in isogenic variants of RAS-mutant cells lacking ARAF expression, whereas parental lines showed only modest sensitivity aacrjournals.orgnih.gov.
Table 2: Impact of RAF Paralogs Ablation on this compound Sensitivity
| Gene Ablated | Effect on this compound Sensitivity (RAS-mutant lines) | Implications |
| ARAF | Increased sensitivity (3-11 fold) aacrjournals.org | ARAF mediates resistance to this compound. aacrjournals.org |
| BRAF | No change in sensitivity (wild-type BRAF lines) aacrjournals.org | BRAF does not mediate resistance in these contexts. aacrjournals.org |
| CRAF | No change in sensitivity aacrjournals.org | CRAF does not mediate resistance. aacrjournals.org |
Biochemical and Biophysical Assays for this compound-Target Interactions (e.g., KinomeScan®, Co-immunoprecipitations)
Biochemical and biophysical assays have been critical for characterizing this compound's direct interactions with its target proteins. This compound has been profiled in various biochemical and in vitro assays to determine its activity and selectivity aacrjournals.orgnih.gov. These assays demonstrated that this compound potently inhibits both BRAF and CRAF, but exhibits significantly less activity against ARAF, showing a 30- to 50-fold lower potency in cells aacrjournals.orgnih.gov.
Techniques such as KinomeScan® are commonly used to quantify binding affinities of inhibitors to kinases nih.govreactionbiology.com. While specific KinomeScan data for this compound across a broad kinase panel were not detailed in the provided snippets, the general application of such assays is crucial for understanding kinase inhibitor selectivity reactionbiology.com. Co-immunoprecipitation (Co-IP) assays are employed to study protein-protein interactions, such as the formation or disruption of RAF-MEK complexes, providing insights into how inhibitors modulate these interactions nih.gov. The Cellular Thermal Shift Assay (CETSA) is another biophysical method used to monitor changes in protein thermal stability upon inhibitor engagement in intact cells, offering evidence of direct drug-target binding nih.gov.
Table 3: this compound Activity Against RAF Paralogs
| RAF Paralogs | Relative Activity (in cells) |
| BRAF | Potent inhibition aacrjournals.orgnih.gov |
| CRAF | Potent inhibition aacrjournals.orgnih.gov |
| ARAF | 30- to 50-fold lower activity aacrjournals.orgnih.gov |
Structural Biology Techniques for Understanding this compound Binding to Kinases (e.g., X-ray Crystallography)
Structural biology techniques, particularly X-ray crystallography, have provided atomic-level insights into how this compound interacts with its kinase targets. Crystal structures of this compound (naporafenib) in complex with BRAF have been determined, revealing the molecular details of its binding rcsb.org. For instance, a crystal structure of BRAF kinase in complex with this compound (PDB ID: 8F7P) was resolved using X-ray Diffraction at a resolution of 2.74 Å rcsb.org.
These structural analyses confirm that this compound adopts a type II-binding mode, occupying both subunits of the BRAF dimer with full occupancy rcsb.org. This detailed visualization of the drug-target interactions is crucial for understanding the precise orientation and conformational changes induced by the ligand creative-biostructure.com. Such structural information is invaluable for rational drug design, enabling the optimization of compounds by enhancing hydrogen bonding, exploiting conformational changes, and identifying key binding pocket features creative-biostructure.comcriver.com. The structural data reinforces the biochemical findings, showing that this compound is most potent against CRAF but significantly less potent against ARAF rcsb.org.
Table 4: this compound Structural Data (BRAF complex)
| Parameter | Detail | Source |
| PDB ID | 8F7P | rcsb.org |
| Method | X-RAY DIFFRACTION | rcsb.org |
| Resolution | 2.74 Å | rcsb.org |
| Binding Mode | Type II-binding mode | rcsb.org |
| Occupancy | Full occupancy of both BRAF dimer subunits | rcsb.org |
| Target Selectivity | Most potent against CRAF, less against ARAF | rcsb.org |
Future Directions and Unexplored Avenues in Lxh254 Research
Elucidating the Full Spectrum of LXH254 Activity in Diverse Oncogenic Contexts
This compound has shown activity across a range of oncogenic contexts, primarily those driven by alterations in the MAPK pathway. Preclinical studies have demonstrated its efficacy in models harboring BRAF alterations, including atypical BRAF alterations coexpressed with mutant K/NRAS, and NRAS mutants wikipedia.orglarvol.comprobes-drugs.orgwikipedia.orgwikipedia.org. However, its activity in KRAS-mutant contexts has been modest, with the exception of KRAS mutants that also possess coincident BRAF mutations wikipedia.orglarvol.comprobes-drugs.orgwikipedia.orgwikipedia.orgwikipedia.org.
The initial phase I monotherapy study of this compound in patients with KRAS-mutant tumors did not yield broadly promising results, with only a minority of patients achieving disease stability wikipedia.orglarvol.com. This variability in response suggests that the efficacy of this compound as a single agent may be highly dependent on specific genetic contexts, potentially linked to the tumor's reliance on ARAF wikipedia.orglarvol.com. Further research is crucial to precisely define the tumor subtypes and biomarker profiles that predict optimal single-agent response to this compound. This includes comprehensive profiling of its activity across a broader spectrum of oncogenic mutations and understanding the interplay of various pathway components in determining sensitivity or resistance.
Table 1: this compound Activity in Different Oncogenic Contexts
| Oncogenic Context | This compound Activity | References |
| BRAF alterations | Active | wikipedia.orglarvol.comprobes-drugs.orgwikipedia.orgwikipedia.org |
| Atypical BRAF + K/NRAS | Active | wikipedia.orglarvol.comprobes-drugs.orgwikipedia.org |
| NRAS mutants | Active | wikipedia.orglarvol.comprobes-drugs.orgwikipedia.orgwikipedia.org |
| KRAS mutants (monotherapy) | Modest | wikipedia.orglarvol.comprobes-drugs.orgwikipedia.orgwikipedia.org |
| KRAS mutants + BRAF mutations | Active | larvol.com |
Investigating Mechanisms of Primary and Acquired Resistance to this compound Monotherapy
A critical area of future research involves a deeper understanding of the mechanisms underlying both primary and acquired resistance to this compound monotherapy. A key finding is that ARAF-mediated resistance to this compound is contingent upon both ARAF's kinase function and its ability to form dimers wikipedia.orglarvol.comprobes-drugs.orgwikipedia.orgwikipedia.org. In RAS-mutant cells that exclusively express ARAF, higher concentrations of this compound are required to achieve signaling inhibition compared to cells expressing BRAF or CRAF wikipedia.orglarvol.comprobes-drugs.orgwikipedia.orgwikipedia.org. Moreover, in these ARAF-only expressing cells, this compound can paradoxically activate MAPK signaling, a phenomenon also observed with other RAF inhibitors like dabrafenib (B601069) wikipedia.orglarvol.comprobes-drugs.orgwikipedia.orgguidetopharmacology.orgwikipedia.org.
The observation that the loss of ARAF expression sensitizes RAS-mutant cells to this compound highlights ARAF's role in mediating resistance wikipedia.orglarvol.comprobes-drugs.orgwikipedia.orgwikipedia.org. Acquired resistance to RAF inhibitors can also arise from new genetic alterations that induce BRAF dimerization nih.gov. While this compound's ability to inhibit both dimerized BRAF and CRAF, as well as monomeric BRAF, may help circumvent some of these resistance mechanisms wikipedia.orglarvol.comprobes-drugs.orgwikipedia.orgwikipedia.org, the multifaceted nature of resistance in cancer, involving molecular target alterations, activation of alternative pathways, tumor heterogeneity, and changes in the tumor microenvironment, necessitates further investigation researchgate.net. For instance, adaptive resistance to KRAS inhibitors can involve the reactivation of the RAS pathway, often through mechanisms such as increased HER2 copy number leading to persistent MAPK signaling researchgate.net.
Further Exploration of the Role of ARAF and Dimerization in this compound Response and Resistance
The distinct paralog selectivity of this compound, with its significantly lower activity against ARAF (30- to 50-fold less potent) compared to BRAF and CRAF, is a defining characteristic larvol.comnih.gov. This selectivity is crucial for understanding its mechanism of action and the emergence of resistance. Research has demonstrated that ARAF-mediated resistance to this compound is dependent on both the catalytic activity of ARAF and its capacity to form dimers larvol.com. Reintroducing wild-type ARAF into cells lacking endogenous ARAF can restore the resistance phenotype to this compound, whereas expressing kinase-dead (e.g., K336M, D447A) or dimer-deficient (e.g., R362H) ARAF variants does not revert sensitivity larvol.com.
This compound, as a type II inhibitor, is known to promote RAF dimer formation, consistent with its binding mode that stabilizes the inactive conformation of the kinase nih.goviiab.me. The increased contribution of ARAF to MAPK signaling in the absence of CRAF expression further underscores the complex interplay between RAF paralogs in mediating pathway activity and drug response nih.gov. The ARAF-sparing nature of this compound is hypothesized to contribute to improved tolerability in normal tissues, suggesting a potential therapeutic advantage larvol.comcenmed.com. Future studies should aim to fully delineate the structural and biochemical basis of ARAF's differential sensitivity to this compound and its precise role in the context of various RAS/RAF mutations.
Table 2: Impact of ARAF on this compound Sensitivity in RAS-Mutant Cells
| ARAF Status | Effect on this compound Sensitivity | References |
| Presence of ARAF | Decreased sensitivity | wikipedia.orglarvol.comprobes-drugs.orgwikipedia.orgwikipedia.org |
| Loss of ARAF expression | Increased sensitivity | wikipedia.orglarvol.comprobes-drugs.orgwikipedia.orgwikipedia.org |
| ARAF with kinase-dead mutations | No resistance reversion | larvol.com |
| ARAF with dimer-deficient mutations | No resistance reversion | larvol.com |
| ARAF-only expressing cells | Paradoxical MAPK activation | wikipedia.orglarvol.comprobes-drugs.orgwikipedia.orgwikipedia.org |
Development of Novel Combinatorial Strategies Based on Preclinical Findings
Given the limited efficacy of this compound as a monotherapy in certain contexts, particularly in KRAS-mutant patients, the development of rational combinatorial strategies is a significant future direction wikipedia.org. Preclinical investigations have already shown promising results when this compound is combined with MEK inhibitors wikipedia.org. The partial pathway inhibition achieved by this compound, coupled with its ARAF-sparing property that may lead to improved tolerability, makes it an attractive candidate for combination therapies targeting downstream effectors such such as MEK, ERK, or CDK4/6 larvol.comcenmed.com.
This compound is currently being evaluated in phase 2 studies in combination with LTT462 (an ERK1/2 inhibitor), trametinib (B1684009) (a MEK inhibitor), or ribociclib (B560063) (a CDK4/6 inhibitor) for patients with previously treated unresectable or metastatic melanoma harboring BRAF V600 or NRAS mutations cenmed.comwikipedia.org. Combining RAF inhibitors with MEK inhibitors is a well-established strategy to overcome resistance and enhance therapeutic efficacy nih.govwikidata.org. Furthermore, dual blockade of PLK1 and pan-RAF, exemplified by the combination of volasertib (B1683956) and this compound, has demonstrated superior efficacy in inhibiting long-term cell viability in NRAS-mutant non-small cell lung cancer (NSCLC) cells compared to this compound monotherapy researchgate.netwikidata.org. The potential for triplet therapies, such as combining RAF, EGFR, and ERK inhibitors, to exhibit increased activity and better suppress the outgrowth of resistance clones compared to RAF, EGFR, and MEK inhibitor combinations, also warrants further exploration wikidata.org.
Expanding this compound's Utility as a Research Tool in MAPK Pathway Characterization and Drug Discovery
Beyond its direct therapeutic potential, this compound holds significant value as a research tool for dissecting the complexities of the MAPK pathway and accelerating drug discovery efforts. Its unique profile as a type II RAF inhibitor that potently targets monomeric and dimeric BRAF and CRAF while largely sparing ARAF makes it an invaluable probe for studying the distinct roles of these RAF isoforms in various cellular contexts and disease states wikipedia.orglarvol.comprobes-drugs.orgwikipedia.orgwikipedia.org.
This compound has been extensively utilized in comprehensive profiling studies, including its activity in large panels of cancer cell lines and in vivo models, as well as in cells where specific RAF paralogs have been ablated or engineered to express kinase-impaired or dimer-deficient ARAF variants larvol.comprobes-drugs.orgwikipedia.orgwikipedia.org. Such applications are instrumental in characterizing complex RAS/MAPK pathway alterations and understanding their impact on drug response wikidata.org. The recent development of a radiolabeled version, [18F]F-LXH254, for Positron Emission Tomography (PET)/Computed Tomography (CT) imaging, further expands its utility by enabling in vivo analysis of RAF expression in models of BRAF-mutant melanoma and KRAS-mutant degenerative carcinoma mdpi.com. This capability is crucial for understanding drug distribution, target engagement, and patient selection. Furthermore, this compound has proven valuable in high-throughput kinome screenings to identify novel synergistic drug combinations, such as with PLK1 inhibitors, thereby contributing directly to the discovery of new therapeutic strategies wikidata.org. Its distinctive "ARAF-sparing" property and the potential for an improved therapeutic index can serve as a guiding principle for the rational design of next-generation RAF inhibitors larvol.comcenmed.com.
Q & A
Q. How should researchers design initial in vitro experiments to assess LXH254’s efficacy against cancer cell lines?
Methodological Answer: Begin by selecting cell lines with genetic profiles relevant to this compound’s hypothesized mechanism (e.g., RAS/RAF pathway mutations). Use dose-response assays to determine IC50 values, ensuring replicates (n ≥ 3) to account for biological variability. Normalize data using vehicle controls and validate with a reference inhibitor (e.g., trametinib for MEK inhibition). Include viability assays (e.g., CellTiter-Glo) and apoptosis markers (e.g., caspase-3/7 activation) .
Q. What analytical techniques are critical for validating this compound’s chemical identity and purity in preclinical studies?
Q. How can researchers address variability in this compound’s pharmacokinetic (PK) data across animal models?
Methodological Answer: Standardize protocols for blood sampling intervals, storage conditions, and bioanalytical methods (e.g., LC-MS/MS). Use population PK modeling to account for inter-individual variability. Report covariates like body weight, sex, and metabolic enzyme activity. Validate assays with quality control samples spiked with this compound .
Advanced Research Questions
Q. What statistical approaches are recommended for analyzing contradictory efficacy data in this compound-treated xenograft models?
Methodological Answer: Apply mixed-effects models to handle heterogeneous tumor growth rates across cohorts. Perform sensitivity analyses to exclude outliers, and use Kaplan-Meier survival curves with log-rank tests for time-to-progression endpoints. Cross-validate findings with orthogonal assays (e.g., immunohistochemistry for target engagement) .
Q. How should researchers integrate multi-omics data to elucidate this compound’s resistance mechanisms?
Methodological Answer: Combine RNA-seq, proteomics, and CRISPR-Cas9 screens to identify dysregulated pathways (e.g., MAPK reactivation). Use gene set enrichment analysis (GSEA) to prioritize resistance-associated pathways. Validate candidates via siRNA knockdown or small-molecule co-treatment in resistant cell lines .
Q. What strategies optimize experimental design for this compound combination therapy studies?
Methodological Answer: Employ factorial design to test synergistic effects with standard-of-care agents (e.g., chemotherapy, immunotherapy). Calculate combination indices (CI) using the Chou-Talalay method. Predefine synergy thresholds (e.g., CI < 0.9) and validate in 3D spheroid or patient-derived organoid models .
Data Interpretation & Reproducibility
Q. How can researchers ensure reproducibility in this compound’s target engagement assays?
Methodological Answer: Use orthogonal techniques such as cellular thermal shift assays (CETSA) and phospho-kinase profiling. Report raw data (e.g., Western blot densitometry values) alongside normalized fold changes. Adhere to MIAME guidelines for microarray data and deposit datasets in public repositories (e.g., GEO, PRIDE) .
Q. What criteria should guide the selection of biomarkers for this compound’s clinical translation?
Methodological Answer: Prioritize biomarkers with clinical relevance (e.g., KRAS mutation status) and analytical validity (e.g., FDA-approved assays). Use receiver operating characteristic (ROC) curves to assess predictive power. Validate in independent cohorts and correlate with progression-free survival (PFS) in phase I trials .
Theoretical & Mechanistic Frameworks
Q. How can this compound’s mechanism be contextualized within existing RAS/RAF pathway models?
Methodological Answer: Map this compound’s binding affinity (e.g., Kd via SPR) to RAS/RAF structural domains. Compare to allosteric inhibitors (e.g., vemurafenib) using molecular dynamics simulations. Test hypotheses in isogenic cell lines with wild-type vs. mutant BRAF .
Q. What computational tools are suitable for predicting this compound’s off-target effects?
Methodological Answer: Use chemoproteomics (e.g., affinity-based pull-down) and in silico docking (e.g., AutoDock Vina) to screen kinase panels. Validate hits via enzymatic assays (e.g., ADP-Glo for kinase inhibition). Cross-reference with ToxCast databases for toxicity profiling .
Data Reporting Standards
Q. What metadata is essential for sharing this compound-related datasets in public repositories?
Methodological Answer: Include batch numbers, solvent details (e.g., DMSO concentration), and cell line authentication reports (e.g., STR profiling). For in vivo studies, report ARRIVE guidelines compliance, including randomization methods and blinding protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
